

In-Depth Technical Guide on Triclabendazole Sulfoxide-d3

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Compound of Interest

Compound Name: Triclabendazole sulfoxide-d3

Cat. No.: B12411471

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on **Triclabendazole sulfoxide-d3**, with a focus on its solubility. Due to the limited availability of specific data for the deuterated form, information for the non-deuterated Triclabendazole sulfoxide is included as a close surrogate, given that deuteration is not expected to significantly impact solubility.

Core Data Presentation

Physicochemical Properties of Triclabendazole Sulfoxide

Property	Value	Source
Molecular Formula	C ₁₄ H ₆ D ₃ Cl ₃ N ₂ O ₂ S	[1]
Molecular Weight	378.68 g/mol	[1]
Appearance	White to off-white solid powder	[2][3]
Melting Point	190 - 194 °C	[2]

Solubility of Triclabendazole and its Sulfoxide Metabolite

Quantitative solubility data for **Triclabendazole sulfoxide-d3** is not readily available in the literature. The following tables summarize the available data for the non-deuterated Triclabendazole sulfoxide and its parent compound, Triclabendazole.

Triclabendazole Sulfoxide Solubility

Solvent	Solubility	Notes	Source
Dimethyl Sulfoxide (DMSO)	100 mg/mL (266.20 mM)	Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.	[3]
10% DMSO + 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (6.65 mM)	Clear solution.	[3]
10% DMSO + 90% Corn Oil	≥ 2.5 mg/mL (6.65 mM)	Clear solution.	[3]
Ethanol	Soluble	Qualitative data.	[2]
Acetone	Soluble	Qualitative data.	[2]
Water	Insoluble	Qualitative data.	[2]

Triclabendazole (Parent Compound) Solubility

Solvent	Solubility	Source
DMSO	≥15.7 mg/mL	[4]
Tetrahydrofuran	Soluble	[5]
Cyclohexanone	Soluble	[5]
Acetone	Soluble	[5]
iso-Propanol	Soluble	[5]
n-Octanol	Soluble	[5]
Methanol	Soluble	[5]
Dichloromethane	Slightly soluble	[5]
Chloroform	Slightly soluble	[5]
Toluene	Slightly soluble	[5]
Xylene	Slightly soluble	[5]
Ethyl acetate	Slightly soluble	[5]
Water	Insoluble (0.24 µg/mL)	[5][6]
Hexane	Insoluble	[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the solubility determination of **Triclabendazole sulfoxide-d3** are not explicitly available. However, this section outlines the general and widely accepted methodologies that can be adapted for this purpose.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[7]

Principle: An excess amount of the solid compound (**Triclabendazole sulfoxide-d3**) is added to a specific solvent. The mixture is then agitated at a constant temperature until equilibrium is

reached. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified.

General Procedure:

- **Preparation:** Add an excess amount of **Triclabendazole sulfoxide-d3** to a series of vials, each containing a different solvent of interest.
- **Equilibration:** Seal the vials and place them in a shaker bath set to a constant temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
- **Sampling:** Carefully withdraw an aliquot of the clear supernatant.
- **Quantification:** Analyze the concentration of **Triclabendazole sulfoxide-d3** in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Analytical Quantification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique suitable for the quantification of Triclabendazole sulfoxide in various matrices, including solubility media and biological samples.^{[2][8]}

General Parameters (based on literature for Triclabendazole Sulfoxide):

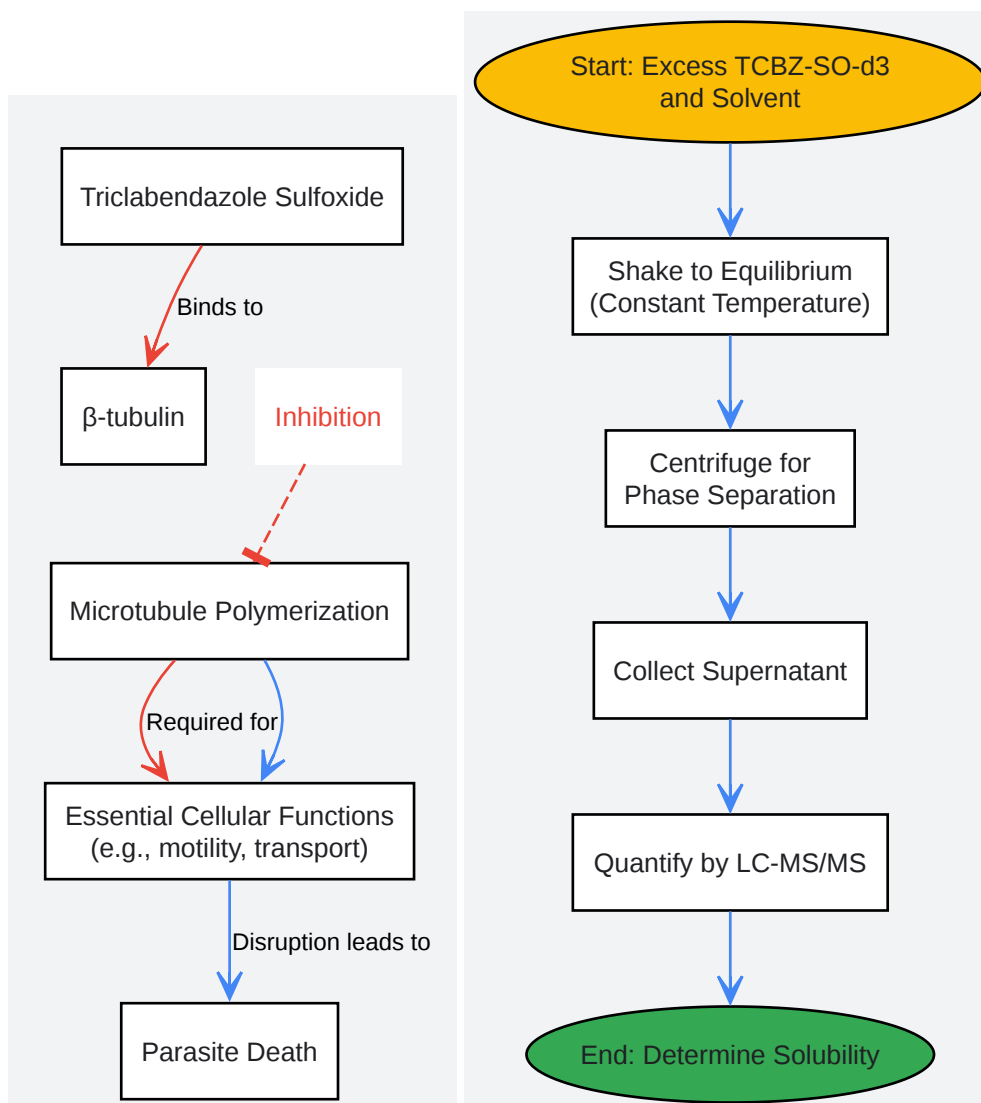
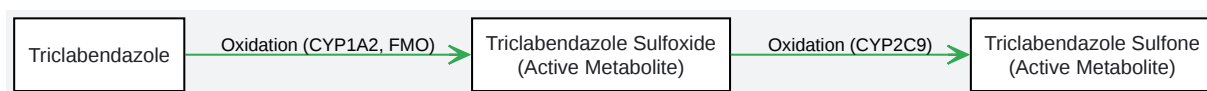
- **Chromatographic Column:** A reverse-phase column, such as a Gemini NX-C18, is often used for separation.^[2]
- **Mobile Phase:** A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is typically employed.^[2]

- Ionization: Positive electrospray ionization (ESI) is a common mode for the detection of Triclabendazole sulfoxide.[\[2\]](#)
- Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. For Triclabendazole sulfoxide, a common transition is m/z 376.97 \rightarrow 360.10.
[\[2\]](#)
- Internal Standard: An appropriate internal standard, such as Fenbendazole, should be used to ensure accuracy and precision.[\[2\]](#)

Mandatory Visualizations

Metabolic Pathway of Triclabendazole

Triclabendazole is rapidly metabolized in vivo, primarily through oxidation, to its active sulfoxide and sulfone metabolites.[\[1\]](#)[\[5\]](#)



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